Benzhydrol

Description

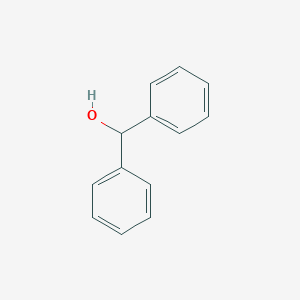

Structure

3D Structure

Propriétés

IUPAC Name |

diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059015 | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000273 [mmHg] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-01-0 | |

| Record name | Benzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4HQ1H8OWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzhydrol: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of benzhydrol, a versatile secondary alcohol widely utilized in organic synthesis. This document outlines its core physical and chemical characteristics, spectroscopic data, and key synthetic applications, offering detailed experimental protocols for its preparation, primary reactions, and its use as a valuable protecting group.

Core Properties of this compound

This compound, also known as diphenylmethanol, is a white crystalline solid at room temperature.[1][2] Its utility in organic synthesis stems from the reactivity of its secondary hydroxyl group and the steric bulk provided by the two phenyl rings.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂O | [3][4] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or crystals | [1] |

| Melting Point | 65-68 °C | [4][5] |

| Boiling Point | 297-298 °C | [1][6] |

| Density | ~1.102 g/cm³ | [4] |

| Solubility | Practically insoluble in water; soluble in alcohols, ether, chloroform, and carbon disulfide. | [1][7] |

| pKa | 13.55 ± 0.20 (Predicted) | [6][8] |

| CAS Number | 91-01-0 | [1][4] |

| PubChem CID | 7037 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are provided below.

| Spectroscopy | Key Features | References |

| ¹H NMR | Spectra available for review. | [9][10] |

| ¹³C NMR | Spectra available for review. | [9] |

| Infrared (IR) | Spectra available for review. | [3] |

| Mass Spectrometry (MS) | Spectra available for review. | [3] |

Key Synthetic Reactions and Experimental Protocols

This compound is a versatile building block in organic synthesis, primarily utilized in oxidation reactions to form benzophenone (B1666685) and as a protecting group for various functionalities.

Synthesis of this compound via Reduction of Benzophenone

A common and efficient method for preparing this compound is the reduction of benzophenone. Several reducing agents can be employed, with sodium borohydride (B1222165) and zinc dust being widely used.

Caption: Synthesis of this compound from Benzophenone.

Experimental Protocol: Reduction of Benzophenone with Zinc Dust

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Benzophenone (200 g)

-

Technical flake sodium hydroxide (B78521) (200 g)

-

95% Ethanol (2 L)

-

Technical zinc dust (200 g)

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine the benzophenone, sodium hydroxide, 95% ethanol, and zinc dust.

-

Stir the mixture. The temperature will spontaneously rise to approximately 70°C.

-

Continue stirring for 2-3 hours, during which the mixture will begin to cool.

-

Filter the cooled mixture with suction and wash the zinc residue with two 100-mL portions of hot ethanol. Caution: The filtered zinc dust is flammable and should not be allowed to dry in contact with combustible materials.

-

Pour the filtrate into five volumes of ice water and acidify with approximately 425 mL of concentrated hydrochloric acid.

-

This compound will precipitate as a white crystalline mass. Collect the product by suction filtration.

-

The crude product can be recrystallized from hot alcohol to yield pure this compound.

Oxidation of this compound to Benzophenone

The oxidation of this compound to benzophenone is a fundamental transformation, often accomplished using mild oxidizing agents like sodium hypochlorite (B82951) (bleach).

Caption: Oxidation of this compound to Benzophenone.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This protocol describes a phase-transfer catalyzed oxidation using commercial bleach.

Materials:

-

This compound

-

Ethyl acetate (B1210297)

-

Commercial bleach (sodium hypochlorite solution)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve this compound in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

-

Add the phase-transfer catalyst to the solution.

-

While stirring vigorously, add the sodium hypochlorite solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the this compound spot on TLC), transfer the mixture to a separatory funnel.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with brine, then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain benzophenone.

This compound as a Protecting Group

The benzhydryl (diphenylmethyl, DPM) group is a valuable protecting group for alcohols and carboxylic acids due to its relative stability and specific deprotection conditions.

Protection of Alcohols as Benzhydryl Ethers

Alcohols can be protected as benzhydryl ethers, which are stable to a range of reaction conditions.

Caption: Protection and Deprotection of Alcohols.

Experimental Protocol: Formation of Benzhydryl Ethers

This is a general procedure for the acid-catalyzed etherification of an alcohol with this compound.

Materials:

-

Alcohol

-

This compound

-

Anhydrous solvent (e.g., dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the alcohol and this compound in the anhydrous solvent in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting benzhydryl ether by column chromatography if necessary.

Protection of Carboxylic Acids as Benzhydryl Esters

Carboxylic acids can be converted to their benzhydryl esters, which are stable to many reagents but can be cleaved under specific conditions, often involving mild acid or hydrogenolysis. A common method for their formation involves the use of diazodiphenylmethane (B31153).

Experimental Protocol: Esterification using Diazodiphenylmethane

Materials:

-

Carboxylic acid

-

Diazodiphenylmethane solution in an anhydrous solvent (e.g., diethyl ether)

-

Anhydrous solvent (e.g., diethyl ether)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.

-

At room temperature, add the diazodiphenylmethane solution dropwise to the carboxylic acid solution. Nitrogen gas will evolve.

-

Continue the addition until the yellow color of the diazodiphenylmethane persists, indicating the complete consumption of the carboxylic acid.

-

Remove the solvent under reduced pressure to yield the crude benzhydryl ester, which can be purified by chromatography if needed.

Conclusion

This compound is a cornerstone reagent in organic synthesis, valued for its role as a precursor to benzophenone and as a robust protecting group. The experimental protocols provided in this guide offer a practical framework for its application in a research and development setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in the synthesis of complex organic molecules, including pharmaceuticals and other high-value compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

What is the mechanism of Benzhydrol synthesis?

An In-depth Technical Guide to the Mechanisms of Benzhydrol Synthesis

Introduction

This compound, also known as diphenylmethanol, is a crucial secondary alcohol that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1] Its applications include the production of antihistamines like diphenhydramine, vasodilators, and antidepressants.[1] The synthesis of this compound is a fundamental topic in organic chemistry, primarily achieved through two major pathways: the reduction of benzophenone (B1666685) and the Grignard reaction involving benzaldehyde (B42025). This guide provides a detailed examination of the core mechanisms underlying these synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Mechanism I: Reduction of Benzophenone

The most prevalent method for synthesizing this compound is the reduction of the carbonyl group in benzophenone.[2] This transformation can be accomplished using various reducing agents and catalytic systems, each with a distinct mechanism, selectivity, and set of reaction conditions.

Hydride Reduction: Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols.[3]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of benzophenone.[4][5] The partially positive carbonyl carbon is attacked by the nucleophilic hydride, causing the pi bond of the carbonyl group to break and the electron density to shift to the oxygen atom.[5] This forms an alkoxide intermediate. Subsequently, in a workup step, the negatively charged oxygen is protonated by a protic solvent (such as methanol (B129727) or water) to yield the final product, this compound.[5][6]

Experimental Protocol: The following protocol is adapted from a standard laboratory procedure for the reduction of benzophenone using sodium borohydride.[3]

-

Dissolve 100 mg of benzophenone in ethanol (B145695) within a 25 mL conical flask.[3]

-

Introduce a small magnetic stirrer bar and place the flask on a magnetic stirrer.[3]

-

In a separate test tube, dissolve 15 mg of sodium borohydride in 1.5 mL of cold water.[3]

-

Add the sodium borohydride solution dropwise to the stirred ethanolic benzophenone solution at room temperature.[3]

-

After the addition is complete, continue stirring the mixture for a designated period (e.g., 10-15 minutes), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[3][7]

-

Upon completion, proceed with an acidic workup and extraction to isolate the product.[6]

-

Purify the crude product by recrystallization from a suitable solvent like hexanes.[6]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 202 mg Benzophenone | [5] |

| Product (pre-recrystallization) | 145 mg this compound | [5] |

| Product (post-recrystallization) | 128 mg this compound | [5] |

| Yield (pre-recrystallization) | 72% | [5] |

| Yield (post-recrystallization) | 63% | [5] |

| Melting Point (observed) | 62 °C (after recrystallization) | [5] |

| Melting Point (literature) | 64-68 °C | [5] |

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful industrial method for the synthesis of this compound, though it carries the risk of over-reduction to diphenylmethane (B89790) if not carefully controlled.[8]

Mechanism: This heterogeneous catalytic process involves the reaction of benzophenone with molecular hydrogen (H₂) on the surface of a metal catalyst. The general steps are:

-

Adsorption: Both benzophenone and H₂ adsorb onto the surface of the catalyst (e.g., Raney Nickel, Pd/C).

-

Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

-

Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed benzophenone.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to prevent further reduction of the secondary alcohol to an alkane.[8]

Experimental Protocol (Raney Nickel Catalyst): The following is a generalized protocol based on kinetic studies of benzophenone hydrogenation.[8]

-

Charge a high-pressure autoclave (100 mL capacity) with the appropriate quantities of benzophenone, 2-propanol (solvent), and the Raney Nickel catalyst.[8]

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 800-2200 kPa).[8]

-

Heat the mixture to the target temperature (e.g., 323-343 K) while agitating at a speed sufficient to ensure mass transfer is not rate-limiting (e.g., >17 rps).[8]

-

Maintain these conditions for the duration of the reaction (e.g., 6-18 hours).

-

After the reaction, cool the autoclave, vent the hydrogen pressure, and filter the catalyst from the mixture.[8]

-

The product is isolated from the filtrate, typically by solvent evaporation and recrystallization.[8]

Quantitative Data Summary (Catalytic Hydrogenation):

| Catalyst System | S/C Ratio¹ | Temp (°C) | Time (h) | Yield (%) | Reference |

| RuCl₂(diamine)(phosphine) | 3000 | 35 | 18 | ~100 | [9] |

| RuCl₂(diamine)(phosphine) | 20000 | 35 | 48 | 98 (isolated) | [9] |

| Raney Nickel | 55 (mmol scale) | 70 | - | 98 (recovery) | [8] |

| Pd/CaCO₃ (Lindlar) | - | - | - | 97 | [8] |

| Pt/C | - | - | - | 83 (at 52% conversion) | [8] |

| ¹ Substrate-to-Catalyst molar ratio. |

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction uses an aluminum alkoxide, typically aluminum isopropoxide, in a sacrificial alcohol solvent like isopropanol (B130326) to reduce ketones.[10] It is highly chemoselective, leaving other functional groups like carbon-carbon double bonds intact.[10]

Mechanism: The reaction is widely believed to proceed through a six-membered cyclic transition state.[10] The aluminum isopropoxide coordinates to the carbonyl oxygen of the benzophenone. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon. Isopropanol acts as both the hydride source and the solvent, and the resulting acetone (B3395972) is typically removed by distillation to drive the equilibrium toward the products.[10] While this polar mechanism is widely accepted, a single electron transfer (SET) pathway has also been proposed, particularly for reductions involving lithium alkoxides, where a benzophenone ketyl radical intermediate is formed.[11]

Dissolving Metal Reduction (Zinc Dust)

A classic method for preparing this compound involves the reduction of benzophenone with zinc dust in an alkaline alcoholic solution.[2][12]

Mechanism: This reaction involves a single electron transfer (SET) from the surface of the zinc metal to the benzophenone.

-

Electron Transfer: Two zinc atoms each transfer an electron to the benzophenone carbonyl group, forming a zinc-coordinated dianion or a ketyl radical intermediate that is further reduced.

-

Protonation: The resulting species is protonated by the alcohol solvent (e.g., 95% ethanol) to form the alkoxide of this compound.

-

Acidification: A final acidification step during workup protonates the alkoxide to yield the final this compound product.[12]

Experimental Protocol (Zinc Dust Reduction): The following protocol is from Organic Syntheses.[12]

-

In a 3-L round-bottomed flask equipped with a mechanical stirrer, combine 200 g of benzophenone, 200 g of technical flake sodium hydroxide, 2 L of 95% ethanol, and 200 g of technical zinc dust.[12]

-

Stir the mixture; the temperature will spontaneously rise to about 70°C.[12]

-

Continue stirring for two to three hours until the mixture begins to cool.[12]

-

Filter the mixture with suction and wash the zinc residue with two 100-cc portions of hot alcohol.

-

Pour the filtrate into five volumes of ice water and acidify with approximately 425 cc of concentrated commercial hydrochloric acid.[12]

-

This compound will separate as a white crystalline mass. Filter the product by suction and air-dry.[12]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 200 g Benzophenone | [12] |

| Crude Product | 194-196 g this compound | [12] |

| Purified Product | 140-145 g this compound | [12] |

| Yield (Crude) | 96-97% | [12] |

| Melting Point (Crude) | 65 °C | [12] |

| Melting Point (Purified) | 68 °C | [12] |

Mechanism II: Grignard Synthesis

An alternative and powerful route to this compound is the reaction of an aryl Grignard reagent with an aromatic aldehyde.[13] For this compound, this involves reacting phenylmagnesium bromide with benzaldehyde.[2]

Mechanism: The Grignard synthesis is a classic carbon-carbon bond-forming reaction.

-

Formation of Grignard Reagent: Phenylmagnesium bromide (PhMgBr) is first prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).[14]

-

Nucleophilic Attack: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde.[15] This breaks the C=O pi bond and forms a magnesium alkoxide intermediate.

-

Hydrolysis (Workup): The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute HCl.[13][14] This protonates the alkoxide, yielding this compound and magnesium salts.[15]

Experimental Protocol (General): The following is a generalized protocol for the Grignard synthesis of this compound.[16]

-

Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Place magnesium turnings in the flask and add anhydrous diethyl ether.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic.[14]

-

Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath.

-

Add a solution of benzaldehyde in diethyl ether dropwise to the Grignard reagent over 5-10 minutes.[16]

-

Allow the reaction to warm to room temperature and stir overnight.[16]

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[16]

-

Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over MgSO₄.[16]

-

Remove the solvent under reduced pressure and purify the resulting crude this compound by flash column chromatography or recrystallization.

Quantitative Data Summary:

| Reactants | Solvent | Yield (Purified) | Reference |

| Benzaldehyde + Phenylmagnesium Bromide | Diethyl Ether | 36% to >87% | [13] |

| Benzaldehyde + Phenylsodium | Toluene | 92.3% | [17] |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct mechanistic pathways. For laboratory and industrial applications, the reduction of benzophenone is common, with sodium borohydride offering high selectivity and safety, while catalytic hydrogenation provides high throughput at the risk of over-reduction.[5][8] Dissolving metal reductions and the MPV reaction represent classic methods with their own unique advantages in terms of conditions and selectivity.[10][12] The Grignard synthesis provides an excellent alternative, serving as a robust method for constructing the carbon skeleton of the molecule from aldehyde precursors. The choice of a specific synthetic route depends on factors such as substrate availability, desired scale, required purity, and the chemical tolerance of other functional groups within the starting materials. A thorough understanding of these underlying mechanisms is essential for optimizing reaction conditions and achieving high yields of this valuable synthetic intermediate.

References

- 1. CN109320398A - A kind of method for synthesizing benzyl alcohol by catalytic hydrogenation of benzophenone - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. studylib.net [studylib.net]

- 4. How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE [vedantu.com]

- 5. ivypanda.com [ivypanda.com]

- 6. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | 91-01-0 | Benchchem [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. EP0801048A1 - Process for producing benzhydrols - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Benzhydrol for Researchers and Drug Development Professionals

Introduction

Benzhydrol, also known by its IUPAC name diphenylmethanol, is a secondary alcohol that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structural backbone, featuring two phenyl groups attached to a hydroxyl-bearing carbon, imparts unique chemical properties that are leveraged in various industrial and research applications. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis protocols, and significant applications, particularly within the pharmaceutical sector.

Chemical Identity and Properties

This compound is a white, crystalline solid at room temperature.[3] It is characterized by the chemical formula (C₆H₅)₂CHOH.[4]

IUPAC Name: diphenylmethanol[2][5][7]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [5][7] |

| Molecular Weight | 184.24 g/mol | [5] |

| Melting Point | 63-69 °C (145-156 °F; 336-342 K) | [4][6] |

| Boiling Point | 297-299 °C (567-570 °F; 570-572 K) | [6][8][9] |

| Density | ~1.102 g/cm³ | [9] |

| Solubility in Water | 0.5 g/L (at 20 °C) | [2][3] |

| Flash Point | 140.8 - 160 °C | [9] |

| Refractive Index | ~1.599 | [9] |

| Vapor Pressure | 0.000548 mmHg (at 25 °C) | [9] |

This compound is poorly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, chloroform, methanol, acetone, and methylene (B1212753) dichloride.[3][4][8]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established methods. The most common approaches involve the reduction of benzophenone (B1666685) or a Grignard reaction.

Protocol 1: Reduction of Benzophenone with Zinc Dust

This classic method utilizes zinc dust in an alkaline alcoholic solution to reduce benzophenone to this compound.[10]

Materials:

-

Benzophenone

-

Technical flake sodium hydroxide

-

95% Ethanol

-

Technical zinc dust

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 200 g of benzophenone, 200 g of technical flake sodium hydroxide, 2 liters of 95% ethanol, and 200 g of technical zinc dust.[10]

-

Initiate stirring. The mixture will spontaneously warm to approximately 70°C.[10]

-

Allow the reaction to proceed for 2-3 hours, after which the mixture will begin to cool.[10]

-

Filter the cooled mixture with suction and wash the zinc dust residue with two 100-cc portions of hot alcohol. Caution: The filtered zinc dust is flammable and should not be allowed to dry in contact with combustible materials.[10]

-

Pour the filtrate into five volumes of ice water that has been acidified with about 425 cc of concentrated commercial hydrochloric acid.[10]

-

This compound will separate as a white crystalline mass. Collect the product by suction filtration.[10]

-

The crude product can be recrystallized from hot alcohol to yield a purified product with a melting point of 68°C.[10]

Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde (B42025)

This method involves the synthesis of a Grignard reagent, phenylmagnesium bromide, which then reacts with benzaldehyde to form this compound.[2][11]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.[12]

-

Reaction with Benzaldehyde: Cool the Grignard reagent in an ice bath. Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the reaction mixture. Control the rate of addition to prevent the ether from boiling excessively due to the exothermic reaction.[13]

-

Quenching and Work-up: Once the addition is complete, quench the reaction by slowly adding crushed ice, followed by a saturated aqueous solution of NH₄Cl or dilute HCl to dissolve the magnesium salts.[12][14]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with diethyl ether to maximize product recovery.[12]

-

Washing: Combine the organic layers and wash sequentially with a 40% sodium metabisulfite (B1197395) solution (to remove unreacted benzaldehyde), a dilute sodium carbonate solution, and finally with distilled water.[12]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator. The resulting residue is crude this compound, which can be purified by recrystallization from petroleum ether.[12]

Applications in Research and Drug Development

This compound is a valuable precursor in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[2][4]

-

Antihistamines: The benzhydryl group is a common structural motif in many first-generation H1 antagonists, such as diphenylhydramine.[2][11]

-

Wakefulness-Promoting Agents: It is a key intermediate in the synthesis of modafinil, a drug used to treat narcolepsy and other sleep disorders.[2][4][13]

-

Other Therapeutic Agents: It is also used in the synthesis of antiallergenic and antihypertensive agents.[2][4]

Beyond pharmaceuticals, this compound is utilized in the perfume industry as a fixative and in the production of agrochemicals.[2][4] It can also act as a terminating group in polymerization reactions.[3][4]

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical workflow for the two primary synthesis routes described.

References

- 1. This compound | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. vasudhachem.com [vasudhachem.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. This compound | 91-01-0 [chemnet.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound:Melting point,Uses,Hazards_Chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fragrance industries. Its unique structural and chemical characteristics make it a versatile building block for complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of diphenylmethanol, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical Properties

Diphenylmethanol is a white, crystalline solid at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Diphenylmethanol

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂O | [2][3][4] |

| Molecular Weight | 184.23 g/mol | [2][4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 65-69 °C (149-156 °F; 338-342 K) | [1][2][3][5] |

| Boiling Point | 297-298 °C (567-568 °F; 570-571 K) | [1][2][3][5] |

| Density | 1.103 g/cm³ | [1][2] |

| Solubility in water | 0.5 g/L (at 20 °C) | [2][5] |

| Solubility in organic solvents | Soluble in ethanol, ether, chloroform, carbon disulfide, acetonitrile, and methanol.[1][6] | [1][6] |

| pKa | 13.55 ± 0.20 (Predicted) | [6] |

| Flash Point | 160 °C (320 °F; 433 K) | [1] |

Chemical Properties and Reactivity

Diphenylmethanol exhibits reactivity typical of a secondary alcohol. The presence of two phenyl groups influences its chemical behavior, particularly in reactions involving the hydroxyl group and the benzylic carbon.

Oxidation

Diphenylmethanol can be readily oxidized to its corresponding ketone, benzophenone (B1666685).[1] This is a common transformation in organic synthesis.

Reduction

While diphenylmethanol is the product of the reduction of benzophenone, further reduction is not a typical reaction under standard conditions.

Esterification

The hydroxyl group of diphenylmethanol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid.

Spectroscopic Data

The structural features of diphenylmethanol give rise to a characteristic spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of diphenylmethanol displays characteristic absorption bands that confirm the presence of its functional groups. A broad and strong peak is observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group.[7] Peaks in the 1500-1600 cm⁻¹ range correspond to the C=C stretching vibrations of the aromatic rings.[7] The fingerprint region, between 1000-1300 cm⁻¹, contains various peaks that provide more specific structural information.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of diphenylmethanol in CDCl₃ typically shows a singlet for the hydroxyl proton (OH), a singlet for the benzylic proton (CH), and multiplets for the aromatic protons (C₆H₅). The chemical shifts (δ) are approximately:

-

δ 7.2-7.4 ppm: Multiplet, 10H (aromatic protons)

-

δ 5.8 ppm: Singlet, 1H (benzylic proton)

-

δ 2.2 ppm: Singlet, 1H (hydroxyl proton)

¹³C NMR: The carbon NMR spectrum of diphenylmethanol in CDCl₃ exhibits signals for the aromatic carbons and the benzylic carbon. The approximate chemical shifts (δ) are:

-

δ 143.8 ppm: Quaternary aromatic carbons

-

δ 128.5 ppm: Aromatic CH carbons

-

δ 127.6 ppm: Aromatic CH carbons

-

δ 126.5 ppm: Aromatic CH carbons

-

δ 76.3 ppm: Benzylic carbon (CH-OH)[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of diphenylmethanol shows a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern includes significant peaks at m/z 167, 105, and 77, corresponding to the loss of a hydroxyl radical, the benzoyl cation, and the phenyl cation, respectively.

Table 2: Spectroscopic Data of Diphenylmethanol

| Technique | Key Features |

| IR (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~1500-1600 (C=C aromatic stretch)[7] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.4 (m, 10H), ~5.8 (s, 1H), ~2.2 (s, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~143.8, ~128.5, ~127.6, ~126.5, ~76.3[6] |

| MS (m/z) | 184 (M⁺), 167, 105, 77 |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of diphenylmethanol are provided below.

Synthesis of Diphenylmethanol via Reduction of Benzophenone

This protocol details the reduction of benzophenone using sodium borohydride (B1222165), a common and efficient method.[8][9]

Workflow for the Synthesis of Diphenylmethanol via Reduction of Benzophenone

Caption: Workflow for the synthesis of diphenylmethanol.

Materials:

-

Benzophenone (5.5 g, 0.03 mol)

-

Methanol (50 mL)

-

Sodium borohydride (1.0 g, 0.026 mol)

-

6M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.

-

Cool the solution in an ice bath.

-

Slowly and carefully add 1.0 g of sodium borohydride to the cooled solution over a period of ten minutes.

-

After the addition is complete and the initial vigorous reaction has subsided, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes.

-

Cool the mixture again in an ice bath and slowly add 6M HCl until the solution is acidic (test with litmus (B1172312) paper).

-

Transfer the mixture to a separatory funnel and extract twice with 40-50 mL portions of diethyl ether.

-

Combine the ether extracts and wash with 50 mL of water.

-

Dry the ether layer with anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the ether on a steam bath to obtain the crude product.

-

Recrystallize the crude diphenylmethanol from hexanes to yield pure, white crystals.

Synthesis of Diphenylmethanol via Grignard Reaction

This protocol outlines the synthesis of diphenylmethanol from phenylmagnesium bromide and benzaldehyde (B42025).

Workflow for the Synthesis of Diphenylmethanol via Grignard Reaction

Caption: Workflow for Grignard synthesis of diphenylmethanol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent.

-

Recrystallize the crude product to obtain pure diphenylmethanol.

Oxidation of Diphenylmethanol to Benzophenone

This protocol describes the oxidation of diphenylmethanol using an in-situ generated hypochlorous acid.

Workflow for the Oxidation of Diphenylmethanol

Caption: Oxidation of diphenylmethanol to benzophenone.

Materials:

-

Diphenylmethanol

-

Acetone

-

Glacial acetic acid

-

Commercial bleach (sodium hypochlorite (B82951) solution)

Procedure:

-

Dissolve diphenylmethanol in a mixture of acetone and glacial acetic acid in an Erlenmeyer flask.

-

Cool the flask in an ice bath.

-

While stirring, add commercial bleach dropwise over a period of 5-10 minutes.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 15-20 minutes.

-

Perform a work-up by adding water and extracting the product with a suitable organic solvent like diethyl ether.

-

Wash the organic layer, dry it, and evaporate the solvent to yield benzophenone.

Applications

Diphenylmethanol is a valuable precursor in several industrial applications:

-

Pharmaceuticals: It is a key starting material in the synthesis of various pharmaceuticals, including antihistamines (e.g., diphenhydramine), antiallergenic agents, and antihypertensive agents.[2] It is also used in the synthesis of modafinil.[2]

-

Fragrances: In the perfume industry, it is used as a fixative to prolong the scent of fragrances.[2]

-

Agrochemicals and Polymers: It also finds applications in the production of agrochemicals and as a terminating group in polymerization reactions.[2]

Safety and Handling

Diphenylmethanol is an irritant to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Diphenylmethanol is a fundamentally important organic compound with well-defined physical and chemical properties. Its versatile reactivity makes it an indispensable building block in the synthesis of a wide range of commercially significant molecules. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. studylib.net [studylib.net]

- 3. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]

- 4. This compound | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 9. scribd.com [scribd.com]

A Comprehensive Technical Guide on the Solubility of Benzhydrol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzhydrol, a key intermediate in the pharmaceutical and chemical industries. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other chemical processes. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility of this compound

The solubility of this compound varies significantly across different classes of organic solvents, influenced by factors such as polarity, hydrogen bonding capabilities, and temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

| Solvent Class | Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Alcohols | Methanol | CH₃OH | Miscible | Not Specified | [1] |

| Ethanol | C₂H₅OH | 35 | Not Specified | ||

| Ketones | Acetone | C₃H₆O | Miscible | Not Specified | [1] |

| Halogenated | Dichloromethane | CH₂Cl₂ | Freely Soluble | Not Specified | [1] |

| Chloroform | CHCl₃ | Easily Soluble | Not Specified | [2][3][4] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Easily Soluble | Not Specified | [2][3][4] |

| Apolar Solvents | Carbon Disulfide | CS₂ | Easily Soluble | Not Specified | [2][3] |

| Aqueous | Water | H₂O | 0.05 | 20 | [2][5] |

Note: "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. "Freely Soluble" and "Easily Soluble" are qualitative terms suggesting high solubility, though precise quantitative data is not available. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for process development and formulation. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a magnetic stirrer. The agitation should continue for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is critical to avoid aspirating any solid particles. Filtration using a syringe filter compatible with the solvent may be necessary.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by gentle heating in a fume hood.

-

-

Quantification:

-

Once the solvent has been completely removed, reweigh the container with the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

-

UV/Vis Spectroscopic Method

This method is suitable for determining the solubility of compounds that possess a chromophore, such as the aromatic rings in this compound, and for solvents that are transparent in the UV/Vis region of interest.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using a UV/Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The equation of this line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) will be used for quantification.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 2.1.1).

-

After equilibration, carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a known factor using the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the absorbance value and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. The solubility can then be expressed in the desired units (e.g., g/100 mL or mol/L).

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow to guide this decision-making process, starting from the desired application to the final solvent choice based on solubility and other key parameters.

Caption: Workflow for this compound Solvent Selection.

References

Spectroscopic Characterization of Benzhydrol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzhydrol (diphenylmethanol), a key chemical intermediate in the synthesis of many pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural features. The guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its identity and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, methine, and hydroxyl regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 10H |

| Methine (CH-OH) | 5.85 | Singlet | 1H |

| Hydroxyl (OH) | 2.3 | Singlet (broad) | 1H |

Table 1: ¹H NMR spectral data for this compound.

The peak corresponding to the hydroxyl proton at approximately 2.3 ppm is often broad and its chemical shift can be concentration-dependent. A key confirmation of this peak is its disappearance upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR tube, due to proton exchange.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the symmetry of the molecule, fewer than 13 signals are observed.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Quaternary Aromatic (C-CHOH) | 143.8 |

| Aromatic (CH) | 128.5 |

| Aromatic (CH) | 127.5 |

| Aromatic (CH) | 126.5 |

| Methine (CH-OH) | 76.2 |

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its alcohol and aromatic functionalities.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3300 | Strong, Broad |

| C-H stretch (aromatic) | 3030 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (alcohol) | ~1015 | Strong |

Table 3: Key IR absorption bands for this compound.

The broad absorption band around 3300 cm⁻¹ is a definitive indication of the presence of the hydroxyl (-OH) group.[2]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method for the analysis of organic molecules like this compound, which often leads to fragmentation of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 184 | ~40 | [M]⁺ (Molecular Ion) |

| 183 | ~20 | [M-H]⁺ |

| 167 | ~100 | [M-OH]⁺ (Base Peak) |

| 105 | ~80 | [C₆H₅CO]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

Table 4: Mass spectrometry data (Electron Ionization) for this compound.

The molecular ion peak at m/z 184 confirms the molecular weight of this compound.[3] The fragmentation pattern, including the base peak at m/z 167, is characteristic of the loss of a hydroxyl radical, and other fragments provide further structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of dry this compound solid.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.

-

The instrument is tuned and locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.[5]

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected. This will be automatically subtracted from the sample spectrum.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.[6]

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The resulting spectrum is displayed in terms of absorbance or transmittance.

-

The characteristic absorption peaks are identified and their frequencies are recorded.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Instrumentation and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electron ionization source.[7]

-

The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion.

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and the major fragment ions are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of this compound Structure Elucidation.

References

- 1. brainly.com [brainly.com]

- 2. (Solved) - The IR spectra of benzophenone and this compound are given on pages... (1 Answer) | Transtutors [transtutors.com]

- 3. Benzenemethanol, α-phenyl- [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Crystal Structure Analysis of Benzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of benzhydrol (diphenylmethanol), a key intermediate in the synthesis of various pharmaceuticals and fragrances. This document details the crystallographic properties of this compound, outlines the experimental procedures for its structural determination, and presents a logical workflow for its analysis.

Introduction

This compound, with the chemical formula (C₆H₅)₂CHOH, is a secondary alcohol that serves as a versatile precursor in organic synthesis. Its molecular structure and crystalline arrangement are of significant interest for understanding its reactivity, stability, and solid-state properties, which are crucial for drug development and materials science. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids like this compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of this compound

The crystallographic data presented below corresponds to a polymorph of this compound grown by the slow evaporation solution technique. This data provides fundamental information about the geometry and symmetry of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₂O |

| Formula weight | 184.23 |

| Temperature | 293(2) K |

| Wavelength | 1.54060 Å |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| Unit cell dimensions | |

| a | 18.649(5) Å |

| b | 5.954(2) Å |

| c | 9.043(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1004.5(6) ų |

| Z | 4 |

| Calculated density | 1.217 Mg/m³ |

| Absorption coefficient | 0.613 mm⁻¹ |

| F(000) | 392 |

| Data collection | |

| Diffractometer | Bruker AXS D8 QUEST |

| Radiation source | CuKα radiation |

| Theta range for data collection | 4.73 to 68.48° |

| Index ranges | -22<=h<=22, -7<=k<=7, -10<=l<=10 |

| Reflections collected | 9108 |

| Independent reflections | 1834 [R(int) = 0.0341] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1834 / 1 / 128 |

| Goodness-of-fit on F² | 1.077 |

| Final R indices [I>2sigma(I)] | R1 = 0.0347, wR2 = 0.0911 |

| R indices (all data) | R1 = 0.0363, wR2 = 0.0927 |

| Largest diff. peak and hole | 0.131 and -0.135 e.Å⁻³ |

Experimental Protocols

Single Crystal Growth of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using the slow evaporation solution technique.

Materials and Equipment:

-

This compound (high purity)

-

Acetone (B3395972) (analytical grade)

-

Beaker

-

Magnetic stirrer and stir bar

-

Hot plate

-

Crystallization dish with a loose-fitting cover

Procedure:

-

A supersaturated solution of this compound is prepared by dissolving the compound in acetone at a slightly elevated temperature with continuous stirring.

-

The solution is then filtered to remove any insoluble impurities.

-

The clear solution is transferred to a crystallization dish.

-

The dish is covered loosely to allow for slow evaporation of the solvent at room temperature.

-

The setup is kept in a vibration-free environment to promote the growth of large, well-defined crystals.

-

Over a period of several days to weeks, as the solvent evaporates, the solution becomes more concentrated, leading to the formation of single crystals.

-

Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed on the diffractometer (e.g., Bruker AXS D8 QUEST) equipped with a radiation source (e.g., CuKα radiation, λ = 1.54060 Å).

-

The data collection is performed at a controlled temperature (e.g., 293 K) to minimize thermal vibrations of the atoms.

-

The diffractometer collects a series of diffraction patterns by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

The structural model is then refined using a full-matrix least-squares method on F². This process iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated by checking various crystallographic parameters, such as the R-factors and the goodness-of-fit.

Workflow for this compound Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its comprehensive crystal structure analysis.

The Synthesis of Benzhydrol: A Journey Through Time

Benzhydrol, a secondary alcohol of significant interest in organic synthesis and medicinal chemistry, has a rich history of discovery and synthetic evolution. Its journey from a laboratory curiosity to a versatile building block reflects the broader advancements in synthetic organic chemistry. This in-depth guide explores the key milestones in the discovery and synthesis of this compound, providing detailed experimental protocols and a comparative analysis of various synthetic routes for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis

The first synthesis of this compound is credited to the German chemist August Kekulé and his student, Th. Zincke, in 1871. Their pioneering work involved the reduction of benzophenone (B1666685), a landmark achievement that laid the foundation for future synthetic methodologies.

The early methods for this compound synthesis primarily revolved around the reduction of benzophenone. One of the classic and still widely used methods is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes a metal alkoxide, typically aluminum isopropoxide, as the reducing agent in the presence of a sacrificial alcohol like isopropanol. The reaction proceeds through a six-membered cyclic transition state, offering high chemoselectivity for the reduction of aldehydes and ketones.

Another foundational method is the Grignard reaction. The reaction of phenylmagnesium bromide with benzaldehyde (B42025) provides a direct route to this compound. This method, discovered by Victor Grignard in the early 20th century, became a cornerstone of carbon-carbon bond formation in organic chemistry and offered a versatile approach to synthesizing a wide range of secondary alcohols, including this compound.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has been refined and diversified, with the development of more efficient, selective, and environmentally benign methods. The advent of metal hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), revolutionized the reduction of carbonyl compounds. These reagents offer excellent yields and milder reaction conditions compared to older methods.

More recently, catalytic hydrogenation has emerged as a powerful tool for the synthesis of this compound. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to facilitate the addition of hydrogen gas across the carbonyl group of benzophenone. Catalytic hydrogenation is often favored in industrial settings due to its high efficiency and the generation of minimal waste.

The following table summarizes and compares the key synthetic routes to this compound, highlighting their respective reaction conditions and typical yields.

| Method | Reducing/Grignard Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Meerwein-Ponndorf-Verley Reduction | Aluminum isopropoxide | Isopropanol | Reflux | 75-85 |

| Grignard Reaction | Phenylmagnesium bromide | Diethyl ether | 0 to RT | 80-90 |

| Sodium Borohydride Reduction | Sodium borohydride | Ethanol (B145695)/Methanol | 0 to RT | 90-98 |

| Lithium Aluminum Hydride Reduction | Lithium aluminum hydride | Diethyl ether/THF | 0 to RT | 95-99 |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | Ethanol/Ethyl acetate | RT | >95 |

Detailed Experimental Protocols

Meerwein-Ponndorf-Verley Reduction of Benzophenone

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve benzophenone (1 equivalent) in anhydrous isopropanol.

-

Add aluminum isopropoxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of sulfuric acid to hydrolyze the aluminum salts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde

Methodology:

-

Prepare the Grignard reagent by reacting bromobenzene (B47551) (1 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve benzaldehyde (1 equivalent) in anhydrous diethyl ether.

-

Cool the benzaldehyde solution to 0 °C in an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution to the benzaldehyde solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

Logical Workflow for this compound Synthesis

The selection of a synthetic route for this compound often depends on factors such as the desired scale, available reagents, and required purity. The following diagram illustrates a logical workflow for choosing an appropriate method.

Caption: Decision workflow for selecting a this compound synthesis method.

This comprehensive overview of the discovery and history of this compound synthesis, complete with detailed protocols and a comparative analysis, serves as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The continuous evolution of synthetic methods underscores the importance of this compound as a key intermediate and highlights the ingenuity of chemists in developing more efficient and sustainable chemical transformations.

The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction